molecular formula C9H14O4 B2963828 1,8-Dioxaspiro[4.5]decane-2-carboxylic acid CAS No. 1864142-23-3

1,8-Dioxaspiro[4.5]decane-2-carboxylic acid

Cat. No.: B2963828
CAS No.: 1864142-23-3
M. Wt: 186.207
InChI Key: XMYJGRGWSMXDNH-UHFFFAOYSA-N
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Description

1,8-Dioxaspiro[45]decane-2-carboxylic acid is a chemical compound with the molecular formula C₉H₁₄O₄ It is characterized by a spirocyclic structure, which includes a dioxane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Dioxaspiro[4.5]decane-2-carboxylic acid typically involves the reaction of cyclohexanone with ethylene glycol to form the spirocyclic dioxane ring. This is followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of acid or base catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and advanced purification methods may be employed.

Chemical Reactions Analysis

Types of Reactions

1,8-Dioxaspiro[4.5]decane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1,8-Dioxaspiro[4.5]decane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,8-Dioxaspiro[4.5]decane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decane: Similar in structure but lacks the carboxylic acid group.

    Boc-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid: Contains an amino group and a Boc-protected carboxylic acid group.

Uniqueness

1,8-Dioxaspiro[4.5]decane-2-carboxylic acid is unique due to its specific spirocyclic structure combined with a carboxylic acid group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1,8-dioxaspiro[4.5]decane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c10-8(11)7-1-2-9(13-7)3-5-12-6-4-9/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYJGRGWSMXDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)OC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864142-23-3
Record name 1,8-dioxaspiro[4.5]decane-2-carboxylic acid
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